3-Chloro-5-(3,4-dichlorophenyl)phenol
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Overview
Description
3-Chloro-5-(3,4-dichlorophenyl)phenol is a chlorinated derivative of phenol. This compound is characterized by the presence of three chlorine atoms attached to a phenolic structure, making it a member of the chlorophenol family. Chlorophenols are widely used in various industrial applications due to their antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3,4-dichlorophenyl)phenol typically involves the chlorination of phenolic compounds. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with chlorine in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective chlorination at the desired positions on the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(3,4-dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form less chlorinated phenols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols and hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-(3,4-dichlorophenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The antimicrobial activity of 3-Chloro-5-(3,4-dichlorophenyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenol
- 2,5-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness
3-Chloro-5-(3,4-dichlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichlorophenols, it exhibits higher antimicrobial activity and greater stability under various environmental conditions.
Properties
IUPAC Name |
3-chloro-5-(3,4-dichlorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMSAFJIAMLEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686100 |
Source
|
Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-24-3 |
Source
|
Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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